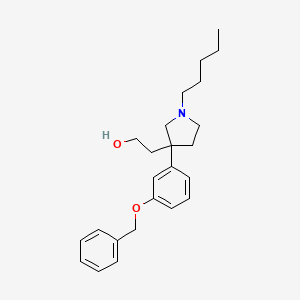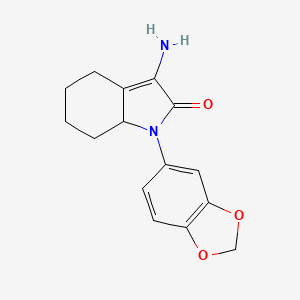
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring substituted with a pentyl chain and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol typically involves multi-step organic reactionsKey reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .
化学反応の分析
Types of Reactions
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the phenyl ring or the pyrrolidine ring, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and ethanol groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the pyrrolidine ring can produce various amine derivatives .
科学的研究の応用
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and ethanol groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and cellular responses .
類似化合物との比較
Similar Compounds
Similar compounds include other benzyloxyphenyl derivatives and pyrrolidine-based molecules. Examples are:
- 2-(3-(Benzyloxy)phenyl)ethanol
- 1-pentyl-3-(benzyloxy)phenylpyrrolidine
- 3-(benzyloxy)phenylpyrrolidine
Uniqueness
The presence of both a benzyloxy group and a pyrrolidine ring with a pentyl chain and ethanol group allows for diverse interactions and reactions that are not possible with simpler analogs .
特性
CAS番号 |
64280-53-1 |
|---|---|
分子式 |
C24H33NO2 |
分子量 |
367.5 g/mol |
IUPAC名 |
2-[1-pentyl-3-(3-phenylmethoxyphenyl)pyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C24H33NO2/c1-2-3-7-15-25-16-13-24(20-25,14-17-26)22-11-8-12-23(18-22)27-19-21-9-5-4-6-10-21/h4-6,8-12,18,26H,2-3,7,13-17,19-20H2,1H3 |
InChIキー |
FKTILISGXZEMGX-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1CCC(C1)(CCO)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)

![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)




![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)



![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)

